3'-Iodo-4'-(trifluoromethyl)acetophenone
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Overview
Description
3’-Iodo-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F3IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3’ position and a trifluoromethyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Iodo-4’-(trifluoromethyl)acetophenone typically involves the iodination of 4’-(trifluoromethyl)acetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of 3’-Iodo-4’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Iodo-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in organic solvents.
Major Products
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3’-Iodo-4’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Iodo-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Iodo-3’-(trifluoromethyl)acetophenone
- 3’-(Trifluoromethyl)acetophenone
- 4’-(Trifluoromethyl)acetophenone
Uniqueness
3’-Iodo-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1823494-65-0 |
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Molecular Formula |
C9H6F3IO |
Molecular Weight |
314.04 g/mol |
IUPAC Name |
1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
ISLUHEXZWFJENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)I |
Origin of Product |
United States |
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